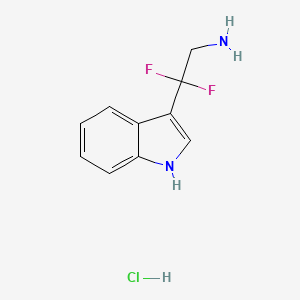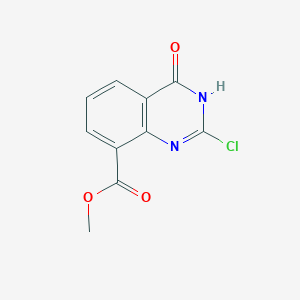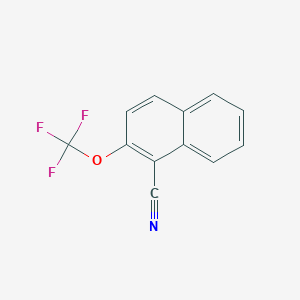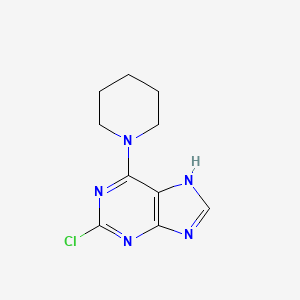
(5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C₁₂H₉ClFNO and a molecular weight of 237.66 g/mol It is characterized by the presence of a pyridine ring substituted with a 3-chloro-5-fluorophenyl group and a methanol group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with 3-pyridylmagnesium bromide, followed by reduction of the resulting intermediate . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form various reduced derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products:
Oxidation: Formation of (5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)carboxylic acid.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
(5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanol is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the chloro and fluoro substituents may enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
- (5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol
- (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanol
Comparison:
- Structural Differences: The position of the chloro and fluoro substituents on the phenyl ring varies among these compounds.
- Unique Features: (5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanol is unique due to its specific substitution pattern, which may influence its chemical reactivity and biological activity.
- Applications: While similar compounds may share some applications, the unique structural features of this compound can lead to distinct properties and potential uses in research and industry.
Propriétés
Numéro CAS |
1346692-19-0 |
|---|---|
Formule moléculaire |
C12H9ClFNO |
Poids moléculaire |
237.66 g/mol |
Nom IUPAC |
[5-(3-chloro-5-fluorophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9ClFNO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-6,16H,7H2 |
Clé InChI |
FHNWBSGJQXSWQR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)Cl)C2=CN=CC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate](/img/structure/B11873491.png)










